
(2-Chloro-5-methoxypyridin-4-yl)boronic acid
Vue d'ensemble
Description
“(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 . It is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-methoxypyridin-4-yl)boronic acid” can be represented by the InChI string: InChI=1S/C6H7BClNO3/c1-12-5-3-9-6 (8)2-4 (5)7 (10)11/h2-3,10-11H,1H3 . The molecular weight of the compound is 187.39 g/mol .
Chemical Reactions Analysis
“(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines . The exact chemical reactions involving this compound are not widely documented in the literature.
Applications De Recherche Scientifique
Radioligand Synthesis for Imaging Orexin-2 Receptor : (Gao, Wang, & Zheng, 2016) discussed the synthesis of MK-1064 using 5-(chloropyridin-3-yl)boronic acid. This compound is significant in the field of positron emission tomography (PET), as it is used for imaging the orexin-2 receptor, which is important in sleep-wake disorders.
Fluorescence Quenching Studies for Sensor Design : Research by (Melavanki, 2018) focused on the fluorescence quenching of 2-methoxypyridin-3-yl-3-boronic acid (2MPBA), a derivative of (2-Chloro-5-methoxypyridin-4-yl)boronic acid. These findings are vital for sensor design, particularly in the development of fluorescence-based sensors.
Investigations in Fluorescence Quenching Mechanism : The work by (Geethanjali et al., 2015) analyzed the fluorescence quenching mechanism of boronic acid derivatives, including (2-Chloro-5-methoxypyridin-4-yl)boronic acid, which is essential in understanding the photophysical properties of these compounds.
Sugar Sensing and Continuous Glucose Monitoring : A study by (Geethanjali et al., 2017) investigated the binding ability of boronic acid derivatives with sugars, which is crucial for the development of non-enzymatic continuous glucose monitoring (CGM) systems.
Exploration of Fluorescence Quenching Mechanisms : Research by (Geethanjali, Nagaraja, & Melavanki, 2015) further explored the fluorescence quenching mechanisms of 5-chloro-2-methoxyphenylboronic acid and other derivatives, contributing to the understanding of their biologically active fluorescent properties.
Safety And Hazards
Orientations Futures
The use of boronic acids in medicinal chemistry is a fairly recent development, and most of their biological activities have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, the study of compounds like “(2-Chloro-5-methoxypyridin-4-yl)boronic acid” is likely to continue and expand in the future.
Propriétés
IUPAC Name |
(2-chloro-5-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-9-6(8)2-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJYQJUSSTXMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674363 | |
| Record name | (2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
CAS RN |
1072945-98-2 | |
| Record name | B-(2-Chloro-5-methoxy-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



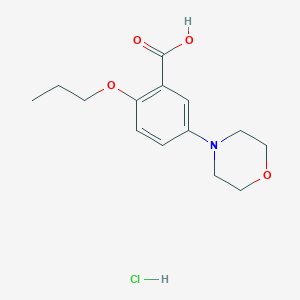
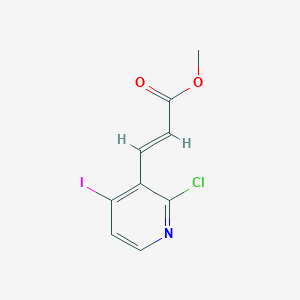

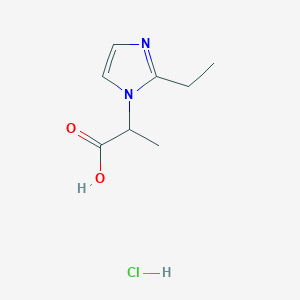
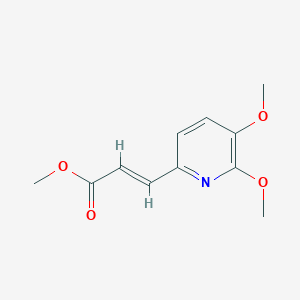

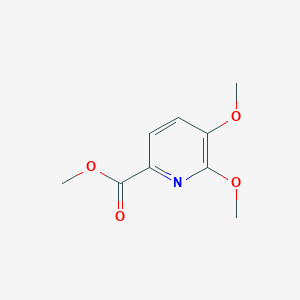
![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)


![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)

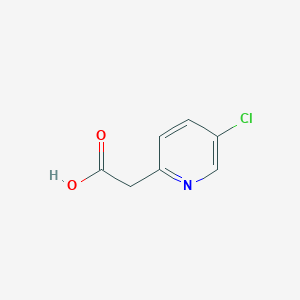
![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)